molecular formula C19H11FO2 B12525819 2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one CAS No. 652138-26-6

2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one

Cat. No.: B12525819
CAS No.: 652138-26-6
M. Wt: 290.3 g/mol
InChI Key: YVBRXOKHDVMWBU-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one is a heterocyclic compound that belongs to the class of naphthopyran derivatives This compound is characterized by the presence of a fluorophenyl group attached to the naphthopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a typical synthetic route may involve the reaction of 3-fluorobenzaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired naphthopyran derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthopyran core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

CAS No.

652138-26-6

Molecular Formula

C19H11FO2

Molecular Weight

290.3 g/mol

IUPAC Name

2-(3-fluorophenyl)benzo[g]chromen-4-one

InChI

InChI=1S/C19H11FO2/c20-15-7-3-6-14(8-15)18-11-17(21)16-9-12-4-1-2-5-13(12)10-19(16)22-18/h1-11H

InChI Key

YVBRXOKHDVMWBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(O3)C4=CC(=CC=C4)F

Origin of Product

United States

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